(E)-5-methylhex-2-enoic acid
Overview
Description
(E)-5-methylhex-2-enoic acid, also known as (E)-5-MHE, is a naturally occurring organic compound that is found in a variety of plants and animals. It is a volatile fatty acid that plays a crucial role in the metabolism of several microorganisms. (E)-5-MHE is also used in various industries, including the food, chemical, and pharmaceutical industries.
Scientific Research Applications
Photoisomerization Studies
The photoisomerizations of related compounds, such as protonated 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid, have been examined. These studies revealed rapid cis/trans isomerization around the carbon-carbon partial double bond and conversion to protonated lactone, highlighting the potential of (E)-5-methylhex-2-enoic acid in photochemical research (Childs et al., 1983).
Biosynthesis Research
Research into the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica has provided insights into the precursor role of isoleucine, offering a perspective on the metabolic pathways and synthesis mechanisms involving similar compounds (Fowden & Mazelis, 1971).
Synthesis Methods Development
Novel methods for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, including 14C-labelled compounds, have been developed. These methods are significant for creating derivatives of (E)-5-methylhex-2-enoic acid for various research applications (Jessen, Selvig & Valsborg, 2001).
Spectroscopic Analysis
Studies on the mass spectra of δ-lactones derived from similar compounds provide valuable information for spectroscopic analysis, which can be applicable in the study of (E)-5-methylhex-2-enoic acid (Urbach, Stark & Nobuhara, 1972).
Chemical Synthesis and Rearrangements
Research on the lactonisation and intramolecular acylation of branched-chain and cyclic alkenoic acids, including compounds structurally related to (E)-5-methylhex-2-enoic acid, helps in understanding the chemical behavior and potential rearrangements during synthetic processes (Ansell, Emmett & Grimwood, 1969).
properties
IUPAC Name |
(E)-5-methylhex-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUQCQZQRXJLF-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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